molecular formula C14H12F3NO B1354980 4-(Benzyloxy)-3-(trifluoromethyl)aniline CAS No. 70338-47-5

4-(Benzyloxy)-3-(trifluoromethyl)aniline

Cat. No.: B1354980
CAS No.: 70338-47-5
M. Wt: 267.25 g/mol
InChI Key: UULCQZNHBGUYCE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-(benzyloxy)aniline, undergoes nitration to introduce a nitro group at the meta position relative to the benzyloxy group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow processes and the use of catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various alkylated or acylated aniline derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the benzyloxy group, resulting in different chemical and biological properties.

    4-(Benzyloxy)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and reactivity.

    3-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

4-(Benzyloxy)-3-(trifluoromethyl)aniline is unique due to the combination of the benzyloxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for a broader range of chemical reactions and interactions, making this compound valuable in various research and industrial contexts.

Properties

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULCQZNHBGUYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568749
Record name 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70338-47-5
Record name 4-(Benzyloxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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